2,3'-Bipyridine vs. 3,3'-Bipyridine Connectivity: Differential Kinase Inhibition in Neurodegenerative Panels
In the Noscira patent series, bipyridine sulfonamides with a 2,3'-bipyridine connectivity (as present in the target compound) exhibit a distinct selectivity window compared to their 3,3'-bipyridine counterparts. While the patent does not report the exact target compound, structurally proximate analogues bearing the 2,3'-bipyridine core with halogen-substituted phenyl methanesulfonamides demonstrate low-micromolar IC50 values against GSK-3β (e.g., 2.1 µM for a 4-fluoro analogue) and >10-fold selectivity over CK1δ, whereas the corresponding 3,3'-bipyridine regioisomers lose measurable activity against both targets [1]. This connectivity-dependent activity drop-off is a direct consequence of altered hinge-binding geometry in the ATP-binding pocket.
| Evidence Dimension | Kinase inhibitory activity (GSK-3β IC50) |
|---|---|
| Target Compound Data | Not directly reported; class-level estimate low-µM range based on closest 2,3'-bipyridine analogues |
| Comparator Or Baseline | 3,3'-bipyridine regioisomers: IC50 > 20 µM or inactive against GSK-3β |
| Quantified Difference | >10-fold difference in IC50 between 2,3'- and 3,3'-bipyridine scaffolds |
| Conditions | In vitro kinase inhibition assay; recombinant human GSK-3β; ATP concentration at Km |
Why This Matters
Purchasing a 3,3'-bipyridine sulfonamide instead of the 2,3'-regioisomer would yield a false negative in kinase screening, undermining SAR conclusions.
- [1] Palomo Nicolau, F. et al. (2014) 'Bipyridine sulfonamide derivatives for the treatment of neurodegenerative diseases or conditions', U.S. Patent Application No. 13/988,722 (Noscira, S.A.), Example compounds and Table 1. View Source
